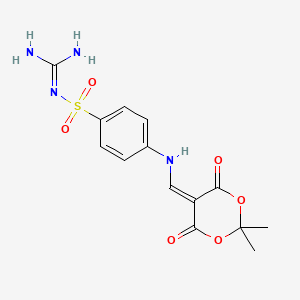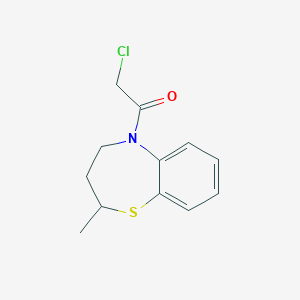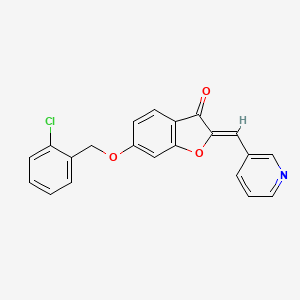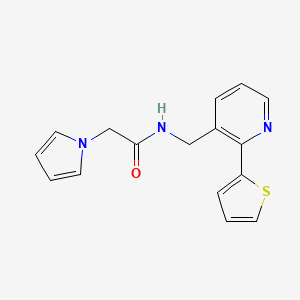
3-(dimethylsulfamoyl)-N-(4-fluorophenyl)-N-(furan-2-ylmethyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(dimethylsulfamoyl)-N-(4-fluorophenyl)-N-(furan-2-ylmethyl)benzamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of sulfonamide derivatives and has been synthesized using various methods.
Wirkmechanismus
The mechanism of action of 3-(dimethylsulfamoyl)-N-(4-fluorophenyl)-N-(furan-2-ylmethyl)benzamide involves the inhibition of various enzymes and receptors. It has been found to inhibit the activity of carbonic anhydrase IX, which is overexpressed in many types of cancer cells. This inhibition leads to a decrease in tumor growth and metastasis. Additionally, this compound has been found to inhibit the activity of the 5-lipoxygenase enzyme, which is involved in the inflammatory response. Inhibition of this enzyme leads to a decrease in inflammation.
Biochemical and Physiological Effects
This compound has been found to exhibit various biochemical and physiological effects. It has been found to decrease the expression of hypoxia-inducible factor 1-alpha, which is involved in the regulation of cellular responses to hypoxia. Additionally, this compound has been found to decrease the expression of various pro-inflammatory cytokines, such as interleukin-6 and tumor necrosis factor-alpha. This leads to a decrease in inflammation.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 3-(dimethylsulfamoyl)-N-(4-fluorophenyl)-N-(furan-2-ylmethyl)benzamide in lab experiments is its ability to inhibit the activity of various enzymes and receptors. This makes it a promising candidate for the treatment of various diseases. However, one of the limitations of using this compound is its low solubility in water, which can make it difficult to use in certain experiments.
Zukünftige Richtungen
There are several future directions for the research on 3-(dimethylsulfamoyl)-N-(4-fluorophenyl)-N-(furan-2-ylmethyl)benzamide. One area of research is the development of more efficient synthesis methods for this compound. Additionally, further research is needed to determine the full extent of its therapeutic potential in various diseases. Finally, the development of more water-soluble derivatives of this compound could overcome the limitations of its low solubility in water.
Synthesemethoden
The synthesis of 3-(dimethylsulfamoyl)-N-(4-fluorophenyl)-N-(furan-2-ylmethyl)benzamide has been carried out using different methods. One of the most common methods involves the reaction of 4-fluoroaniline with furfural in the presence of an acid catalyst to obtain N-(4-fluorophenyl)-N-(furan-2-ylmethyl)benzamide. This compound is then reacted with dimethylsulfamoyl chloride in the presence of a base to obtain the final product.
Wissenschaftliche Forschungsanwendungen
3-(dimethylsulfamoyl)-N-(4-fluorophenyl)-N-(furan-2-ylmethyl)benzamide has been extensively studied for its potential therapeutic applications. It has been found to exhibit inhibitory activity against various enzymes and receptors, making it a promising candidate for the treatment of various diseases. Some of the areas of research where this compound has been studied include cancer, inflammation, and neurological disorders.
Eigenschaften
IUPAC Name |
3-(dimethylsulfamoyl)-N-(4-fluorophenyl)-N-(furan-2-ylmethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19FN2O4S/c1-22(2)28(25,26)19-7-3-5-15(13-19)20(24)23(14-18-6-4-12-27-18)17-10-8-16(21)9-11-17/h3-13H,14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISLXKMXMKYXCCX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC=CC(=C1)C(=O)N(CC2=CC=CO2)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19FN2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Tert-butyl 6-(aminomethyl)-2-azabicyclo[3.2.0]heptane-2-carboxylate;hydrochloride](/img/structure/B2804435.png)

![N-(2-chlorophenyl)-2-(3-ethyl-4-oxo-7-phenyl-3,4-dihydro-5H-pyrrolo[3,2-d]pyrimidin-5-yl)acetamide](/img/structure/B2804437.png)
![ethyl 5-methyl-1-(3-{[(2,2,2-trifluoroethoxy)carbonyl]amino}phenyl)-1H-pyrazole-4-carboxylate](/img/structure/B2804439.png)






![(Z)-N-(4,6-difluoro-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-4-(methylsulfonyl)benzamide](/img/structure/B2804449.png)

![2-(6-Oxobenzo[c]chromen-3-yl)oxyacetic acid](/img/structure/B2804456.png)
